molecular formula C7H5BrN4O2 B12977799 6-bromo-7-nitro-1H-indazol-3-amine

6-bromo-7-nitro-1H-indazol-3-amine

Cat. No.: B12977799
M. Wt: 257.04 g/mol
InChI Key: KHUVCTSNTCPXHH-UHFFFAOYSA-N
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Description

Indazole derivatives are widely explored for their biological activities, including kinase inhibition and antiviral properties, making this compound a candidate for further pharmacological optimization .

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

6-bromo-7-nitro-1H-indazol-3-amine

InChI

InChI=1S/C7H5BrN4O2/c8-4-2-1-3-5(6(4)12(13)14)10-11-7(3)9/h1-2H,(H3,9,10,11)

InChI Key

KHUVCTSNTCPXHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NN2)N)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-nitro-1H-indazol-3-amine typically involves the bromination and nitration of indazole derivatives. One common method includes the regioselective bromination of 1H-indazole followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1H-indazol-3-amine, while substitution of the bromine atom can produce various substituted indazole derivatives .

Scientific Research Applications

6-bromo-7-nitro-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Differences and Similarities

The substituent positions and functional groups differentiate these compounds (Table 1):

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
6-Bromo-7-nitro-1H-indazol-3-amine Br (C6), NO₂ (C7), NH₂ (C3) Not available C₇H₅BrN₄O₂ 257.04 (calculated)
7-Bromo-4-chloro-1H-indazol-3-amine Br (C7), Cl (C4), NH₂ (C3) Not provided C₇H₅BrClN₃ 258.49
6-Bromo-1-methyl-1H-indazol-3-amine Br (C6), CH₃ (N1), NH₂ (C3) 1214899-85-0 C₈H₈BrN₃ 226.07
6-Bromo-4-fluoro-1H-indazol-3-amine Br (C6), F (C4), NH₂ (C3) 1227912-19-7 C₇H₅BrFN₃ 230.04

Key Observations :

  • Methylation at the N1 position (6-bromo-1-methyl derivative) reduces hydrogen-bonding capacity, altering solubility and target interactions .

Challenges :

  • Regioselectivity issues arise in indazole formation, as seen in the synthesis of 7-bromo-4-chloro derivatives, where minor regioisomers require chromatographic purification .
  • Nitro groups may complicate stability during high-temperature reactions, necessitating controlled conditions .

Physicochemical Properties

  • Solubility : Nitro and halogen substituents reduce aqueous solubility compared to methylated analogs. For example, 6-bromo-1-methyl-1H-indazol-3-amine (LogP = 1.9) is more lipophilic than the nitro variant (predicted LogP ~2.3) .
  • Stability : Nitro groups may confer photolytic sensitivity, whereas chloro and bromo derivatives exhibit greater thermal stability .

Structure-Activity Relationships (SAR)

  • Substituent Position : Bromine at C6 (vs. C7) and nitro at C7 may enhance steric hindrance, affecting binding to targets like HIV capsid proteins .
  • Electron Effects : The nitro group’s electron-withdrawing nature could modulate pKa of the C3 amine, influencing protonation states under physiological conditions .

Challenges in Development

  • Synthetic Complexity : Nitration steps require precise control to avoid byproducts .
  • Purification : Halogenated indazoles often require recrystallization or chromatography, increasing production costs .
  • Safety : Nitro-containing compounds pose explosion risks, demanding specialized handling protocols .

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